Structural Pharmacophore Divergence from Isomeric AZD1208 (PIM Kinase Inhibitor)
The target compound and AZD1208 (CAS 1204144-28-4) share the identical molecular formula (C₂₁H₂₁N₃O₂S, MW 379.48) yet are constitutional isomers with non-overlapping pharmacophores . The target compound features a 2-phenylthiazole-4-carboxamide connected via a 2-hydroxyethyl linker to a 1-methylindoline ring; AZD1208 contains a thiazolidine-2,4-dione core linked through a methylene bridge to a biphenyl system bearing a 3-aminopiperidine . This pharmacophoric divergence directs the compounds to unrelated target classes: the Roche patent family (BR-112019025370-A2) encompassing the target compound's chemical space claims selective allosteric inhibition of EGFR T790M/L858R (TMLR) mutants, whereas AZD1208 is a pan-PIM kinase inhibitor (PIM1/2/3 IC₅₀ <5 nM in enzyme assays) [1]. No head-to-head data exist comparing these two isomers in any assay system.
| Evidence Dimension | Primary pharmacological target / mechanism |
|---|---|
| Target Compound Data | Selective allosteric EGFR TMLR inhibitor (inferred from Roche patent BR-112019025370-A2 chemical space) [1] |
| Comparator Or Baseline | AZD1208: Pan-PIM kinase inhibitor (PIM1/2/3 IC₅₀ <5 nM enzyme; <150 nM cellular) |
| Quantified Difference | Qualitative target divergence (EGFR allosteric vs. PIM ATP-competitive); no cross-target IC₅₀ data available |
| Conditions | Inferred from patent assignee and compound class; no direct target engagement data published for CAS 1705037-49-5 |
Why This Matters
Procurement of CAS 1705037-49-5 as an 'AZD1208 alternative' based on matching molecular formula would be scientifically erroneous; their distinct pharmacophores predict non-overlapping target engagement and biological readouts.
- [1] Ricci A, Kuhn B, Rueher D, Jaeschke G, Duplessis M, et al. (Hoffmann-La Roche). Patent BR-112019025370-A2. Selective allosteric inhibitors of TMLR, TMLRCS, LR, LRCS containing EGFR mutants. Priority: 2017-06-02. View Source
